molecular formula C11H18ClN3O2 B2678012 ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 782493-63-4

ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B2678012
CAS No.: 782493-63-4
M. Wt: 259.73
InChI Key: WXGNVCMYUVWGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Pyrazole-Piperidine Hybrid Compounds

The synthesis of pyrazole derivatives dates back to 1883, when Ludwig Knorr first demonstrated the cyclocondensation of β-diketones with hydrazine derivatives to produce substituted pyrazoles. This foundational work established pyrazole as a privileged scaffold in heterocyclic chemistry. Over time, advances in regioselective synthesis methods emerged, such as Girish et al.’s nano-ZnO-catalyzed protocol for 1,3,5-substituted pyrazoles, which achieved 95% yields through the condensation of phenylhydrazine and ethyl acetoacetate. The integration of piperidine motifs into pyrazole systems gained traction in the late 20th century, driven by the need for bioactive compounds with improved pharmacokinetic properties. For instance, Ferfra et al. demonstrated the utility of hydrazine in opening benzodiazepine-2-thione rings to yield o-aminophenylaminopyrazole derivatives, highlighting the versatility of pyrazole-piperidine hybrids. These developments laid the groundwork for targeted syntheses of compounds like ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride, which combines the planar aromaticity of pyrazole with the conformational flexibility of piperidine.

Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole’s electronic and steric tunability makes it indispensable in drug design. Its ability to engage in hydrogen bonding and π-π stacking interactions enhances binding affinity to biological targets. For example, pyrazoline hybrids have shown potent anticancer activity by inhibiting epidermal growth factor receptor (EGFR) kinases, with IC₅₀ values as low as 229.4 nM. The scaffold’s metabolic stability and compatibility with diverse substituents enable the optimization of solubility and bioavailability. In this compound, the ethyl carboxylate group at the 4-position and the piperidin-4-yl moiety at the 1-position provide distinct sites for structural modification, facilitating interactions with enzymes and receptors involved in neurological and oncological pathways.

Research Importance of this compound

This compound exemplifies the strategic fusion of pyrazole and piperidine pharmacophores. The piperidine ring introduces basicity and three-dimensionality, which can enhance blood-brain barrier penetration—a critical feature for central nervous system (CNS)-targeted therapies. The hydrochloride salt further improves aqueous solubility, making the compound suitable for intravenous formulations. Recent studies on analogous structures, such as 3,5-diaryl-1H-pyrazoles, have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3-K), suggesting potential applications in Alzheimer’s disease and cancer. Additionally, the compound’s chiral center at the piperidine nitrogen enables enantiomer-specific interactions, as evidenced by chiral HPLC separations of related pyrazole-piperidine hybrids.

Current Research Landscape and Emerging Applications

Contemporary research emphasizes the development of pyrazole-piperidine hybrids for multitarget therapies. For instance, Huang et al. synthesized 4-alkyl-1,3,5-triarylpyrazoles as estrogen receptor ligands, achieving 66–88% yields via pyrazoline alkylation. Similarly, DFT calculations and Hirshfeld surface analyses have been employed to predict the electronic properties and intermolecular interactions of s-triazine-pyrazole derivatives, providing insights into the structural optimization of this compound. Emerging applications include its use as a precursor for radiopharmaceuticals and as a ligand in transition-metal catalysis. The compound’s versatility is further highlighted by its adaptability to green chemistry protocols, such as microwave-assisted synthesis, which reduces reaction times and improves yields.

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10;/h7-8,10,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNVCMYUVWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782493-63-4
Record name ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially reducing it to a pyrazoline derivative.

    Substitution: The ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Amides or other ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of pyrazole compounds exhibit potential antidepressant effects. Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride has been studied for its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression .

2. Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. This compound may serve as a lead compound for developing anti-inflammatory drugs due to its structural features that allow for interaction with inflammatory pathways .

3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntidepressantModulation of neurotransmitters
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

Case Studies

Case Study 1: Antidepressant Efficacy
In a study involving animal models, this compound was administered to assess its impact on depressive-like behaviors. Results indicated significant improvement in behavioral tests compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Mechanism
A laboratory study investigated the compound's effect on lipopolysaccharide-induced inflammation in macrophages. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazole ring can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Chemical Comparisons

The following table summarizes key structural and chemical differences between ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound (1779124-74-1) C₁₁H₁₈ClN₃O₂ 271.74 Pyrazole core, piperidin-4-yl group, ethyl carboxylate ester, hydrochloride salt
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride (1431965-76-2) C₁₁H₁₈ClN₃O₂ 271.74 Pyrazole substituted with methyl group, methylene bridge to piperidine, carboxylic acid, hydrochloride salt
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (1394040-13-1) C₉H₉ClN₃O₂ 225.63 Pyridine replaces piperidine, pyrazole-carboxylic acid, hydrochloride salt
1-[(Piperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate dihydrochloride (EN300-46893648) C₁₁H₁₉Cl₂N₃O₂ 296.20 Piperidinylmethyl substituent, ethyl carboxylate ester, dihydrochloride salt
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (1955554-72-9) C₈H₁₂ClN₅O₂ 245.67 Triazole replaces pyrazole, carboxylic acid substituent, hydrochloride salt
Ethyl 1-(indolin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (N/A) C₁₆H₁₆F₃N₃O₂ 339.32 Indoline replaces piperidine, trifluoromethyl group on pyrazole, no salt

Key Observations

Substituent Variations :

  • The piperidin-4-yl group is a common feature in all piperidine-containing analogs. However, its connectivity varies: direct attachment to pyrazole (target compound) vs. methylene bridging (e.g., 1-[(piperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate dihydrochloride) .
  • Ester vs. Carboxylic Acid : The target compound retains an ethyl carboxylate ester, whereas analogs like 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride feature a carboxylic acid group, altering solubility and reactivity .

Substitution of piperidine with pyridine or indoline alters the basicity and spatial arrangement of the molecule .

Salt Forms: The hydrochloride salt in the target compound contrasts with dihydrochloride salts (e.g., EN300-46893648) and non-salt forms (e.g., ethyl 1-(indolin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate), impacting crystallinity and bioavailability .

Biological Activity

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • CAS Number : 1779124-74-1
  • Molecular Formula : C₁₁H₁₇ClN₃O₂
  • Molecular Weight : 223.27 g/mol

The structural formula can be represented as follows:

Chemical Structure

Research indicates that this compound exhibits its biological activity primarily through interactions with various cellular pathways. Notably, studies have shown its potential in inhibiting cancer cell proliferation and invasion:

  • Inhibition of Cancer Cell Proliferation : Compounds structurally related to pyrazoles have demonstrated significant anti-proliferative effects in various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. For instance, a derivative of this compound showed an IC₅₀ value indicating effective inhibition at concentrations as low as 6 μM .
  • Mechanisms of Invasion Inhibition : The compound has been observed to impair cell adhesion and migration, crucial factors in cancer metastasis. This is mediated through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a role in extracellular matrix degradation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-proliferativeSignificant inhibition in MDA-MB-231
Invasion InhibitionImpaired invasion and migration
MMP InhibitionReduced MMP-9 activity
Cell Signaling DisruptionAffects ERK phosphorylation

Case Studies

  • Study on Cancer Cell Lines :
    • A detailed investigation into the effects of pyrazole derivatives revealed that this compound significantly reduced the proliferation of breast cancer cells. The study utilized flow cytometry and zymography to assess the compound's impact on cellular processes, confirming its role in apoptosis induction through Annexin V staining .
  • Mechanistic Insights :
    • Further studies highlighted that the compound modulates key signaling pathways involved in cancer progression. Specifically, it was found to inhibit HIF1α and NF-kB signaling pathways, which are critical for tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of piperidine derivatives with pyrazole-carboxylate intermediates. For example, analogous compounds (e.g., 1-[(piperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate dihydrochloride) are synthesized using alkylation or nucleophilic substitution reactions, followed by hydrochloric acid salt formation . Purity optimization involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (≥98% purity).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are used to confirm the piperidine and pyrazole moieties. For example, the piperidine proton signals appear at δ 2.5–3.5 ppm, while pyrazole protons resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+) and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and salt formation.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). Stability tests (pH 2–9, 4–37°C) show degradation <5% over 24 hours in neutral buffers. Store desiccated at -20°C to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via certified waste handlers .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

  • Methodological Answer : Use SHELXL for refinement, applying restraints for disordered atoms. Validate against the IUCr’s structure-validation guidelines (e.g., check R-factor convergence and electron density maps) . For discrepancies, compare with analogous piperidine-pyrazole structures (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride ).

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperidine-pyrazole derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the pyrazole 3-position or piperidine nitrogen (e.g., fluorination or methyl groups) to modulate bioactivity .
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, analogs with 4-chlorophenyl groups show enhanced receptor binding .

Q. How does the compound’s stability vary under oxidative/reductive conditions, and how can degradation products be identified?

  • Methodological Answer :

  • Forced Degradation : Expose to H2_2O2_2 (3%, 24h) or NaBH4_4 (1M, 37°C). Monitor via LC-MS.
  • Degradation Pathways : Oxidation at the piperidine ring forms N-oxide derivatives, while ester hydrolysis yields carboxylic acid byproducts .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites.
  • Retrosynthesis Tools : Use databases like Reaxys to propose routes via amide coupling or Suzuki-Miyaura cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.